

Reactivity profile of 4-Methoxy-3-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Methoxy-3-(trifluoromethyl)aniline
Cat. No.:	B1361164

[Get Quote](#)

An In-Depth Technical Guide to the Reactivity Profile of **4-Methoxy-3-(trifluoromethyl)aniline**

Introduction: Unveiling a Key Synthetic Building Block

4-Methoxy-3-(trifluoromethyl)aniline, a substituted aniline carrying both a strongly electron-donating methoxy group and a potent electron-withdrawing trifluoromethyl group, presents a fascinating case study in chemical reactivity. This unique electronic arrangement makes it a highly valuable and versatile intermediate in the synthesis of complex organic molecules.^[1] Its applications span the development of advanced agrochemicals, such as pesticides, and the synthesis of active pharmaceutical ingredients (APIs) with potential antitumor and antiviral properties.^{[1][2][3]} This guide provides an in-depth exploration of its synthesis, electronic properties, and characteristic reactions, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

4-Methoxy-3-(trifluoromethyl)aniline is typically a pale pink powder or crystalline solid at room temperature.^[1] The molecule's structure has been characterized by X-ray crystallography, revealing an orthorhombic crystal system.^{[2][3]} The interplay of its functional groups leads to intermolecular hydrogen bonding (N—H⋯F, N—H⋯N, and C—H⋯F), which stabilizes its crystal structure.^{[2][3]}

Property	Value	Reference
CAS Number	393-15-7	[1]
Chemical Formula	C ₈ H ₈ F ₃ NO	[1]
Molecular Weight	191.15 g/mol	[1]
Appearance	Pale pink powder/crystals	[1]
Melting Point	58 °C – 60 °C	[1]
Synonyms	3-(Trifluoromethyl)-p-anisidine, 4-Amino-2- (trifluoromethyl)anisole, 5- Amino-2- methoxybenzotrifluoride	[1]

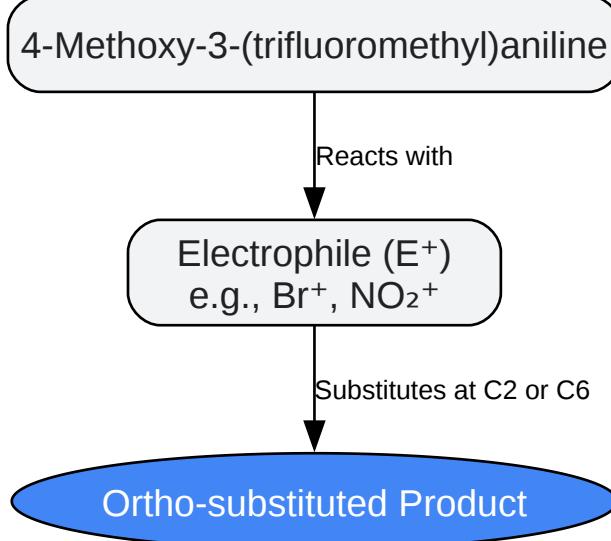
The Electronic Tug-of-War: Understanding Reactivity

The reactivity of the aromatic ring in **4-Methoxy-3-(trifluoromethyl)aniline** is governed by a delicate balance between the electronic effects of its three substituents: the amino (-NH₂), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups.

- Amino Group (-NH₂): A powerful activating group that donates electron density to the ring through resonance (+M effect). It strongly directs incoming electrophiles to the ortho and para positions.[\[4\]](#)
- Methoxy Group (-OCH₃): Also an activating, ortho, para-directing group due to its +M effect, though less potent than the amino group.
- Trifluoromethyl Group (-CF₃): A very strong deactivating group that withdraws electron density from the ring purely through a negative inductive effect (-I effect) due to the high electronegativity of the fluorine atoms.

The combined influence of these groups makes the positions ortho to the strongly activating amino group (positions 2 and 6) the most electron-rich and therefore the most susceptible to

electrophilic attack. The methoxy group at position 4 further enhances the nucleophilicity of the ring, while the trifluoromethyl group at position 3 significantly reduces the electron density at the adjacent carbons.


Caption: Dominant electronic effects influencing reactivity.

Synthesis of 4-Methoxy-3-(trifluoromethyl)aniline

Two primary synthetic routes are commonly employed to produce this key intermediate. The choice of method often depends on the availability of starting materials and desired scale.

Method 1: Reduction of a Nitroarene Precursor

This is a classic and high-yielding approach involving the catalytic hydrogenation of 2-methoxy-5-nitrobenzotrifluoride. The nitro group is selectively reduced to the primary amine without affecting the other functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 4-Methoxy-3-(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- To cite this document: BenchChem. [Reactivity profile of 4-Methoxy-3-(trifluoromethyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361164#reactivity-profile-of-4-methoxy-3-trifluoromethyl-aniline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com